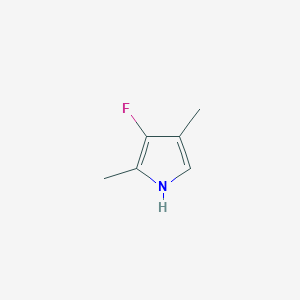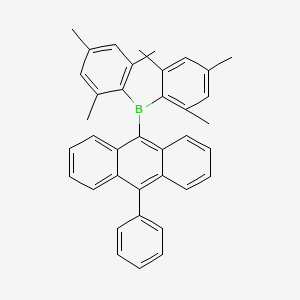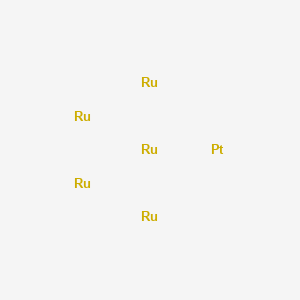
Platinum--ruthenium (1/5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum–ruthenium (1/5) is a bimetallic compound composed of platinum and ruthenium in a 1:5 ratio. This compound is part of the platinum group metals, known for their exceptional catalytic properties and resistance to corrosion. Platinum–ruthenium (1/5) is particularly notable for its applications in catalysis, especially in fuel cells and hydrogen evolution reactions, due to its high efficiency and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of platinum–ruthenium (1/5) typically involves various methods, including impregnation, polyol, modified polyol, and microwave-assisted modified polyol methods . These methods aim to produce nanoparticles with uniform composition, narrow size distribution, and high dispersion on carbon supports. The microwave-assisted modified polyol method has been found to produce the most electrochemically active platinum–ruthenium electrocatalyst .
Industrial Production Methods
Industrial production of platinum–ruthenium (1/5) often involves surfactant-free synthesis methods. These methods allow for the production of highly active electrocatalysts with nanoparticles of less than 2 nm in size, characterized by ultranarrow size and uniform spatial distributions over the support surface . This approach ensures high electrochemical surface area and activity in methanol electrooxidation reactions.
化学反応の分析
Types of Reactions
Platinum–ruthenium (1/5) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly effective in the hydrogen evolution reaction (HER), where it acts as an electrocatalyst .
Common Reagents and Conditions
Common reagents used in reactions involving platinum–ruthenium (1/5) include hydrogen, oxygen, and various acids and bases. The conditions for these reactions often involve high temperatures and pressures to facilitate the desired chemical transformations .
Major Products
The major products formed from reactions involving platinum–ruthenium (1/5) include hydrogen gas in the case of HER and various organic compounds in methanol oxidation reactions .
科学的研究の応用
Platinum–ruthenium (1/5) has a wide range of scientific research applications:
作用機序
The mechanism of action of platinum–ruthenium (1/5) involves its ability to facilitate electron transfer reactions. In the context of hydrogen evolution reactions, it adsorbs hydrogen atoms and facilitates their combination to form hydrogen gas . In anticancer applications, ruthenium complexes induce apoptosis via mitochondrial pathways and are effective against cisplatin-resistant tumor cells .
類似化合物との比較
Similar Compounds
Similar compounds include other platinum group metal complexes such as platinum–iridium, platinum–palladium, and ruthenium–iridium .
Uniqueness
Platinum–ruthenium (1/5) is unique due to its high catalytic efficiency and stability, making it particularly suitable for applications in fuel cells and hydrogen evolution reactions. Its ability to induce apoptosis in cancer cells with lower side effects compared to traditional platinum-based drugs also sets it apart .
Conclusion
Platinum–ruthenium (1/5) is a versatile compound with significant applications in catalysis, medicine, and industry. Its unique properties and high efficiency make it a valuable material for scientific research and industrial applications.
特性
CAS番号 |
210709-74-3 |
|---|---|
分子式 |
PtRu5 |
分子量 |
700.4 g/mol |
IUPAC名 |
platinum;ruthenium |
InChI |
InChI=1S/Pt.5Ru |
InChIキー |
ZUIJNFZOEOLZRX-UHFFFAOYSA-N |
正規SMILES |
[Ru].[Ru].[Ru].[Ru].[Ru].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-](/img/structure/B14254788.png)

![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)
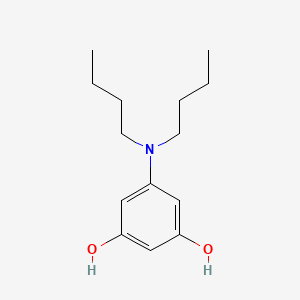
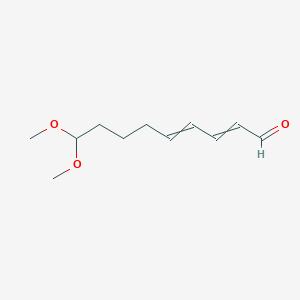
![[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14254815.png)

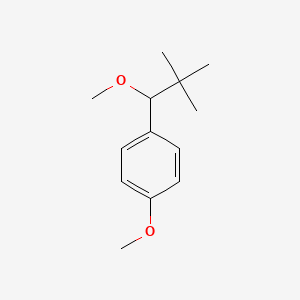
![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)
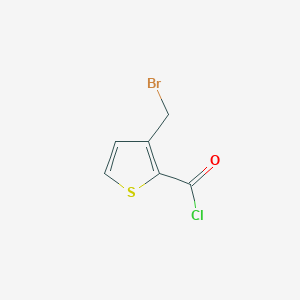
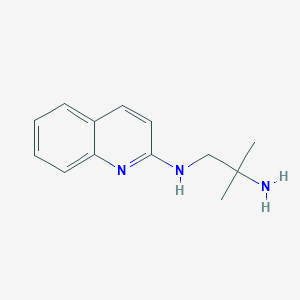
![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)
